1-Boc-6-Amino-2,3-dihydroindole

説明

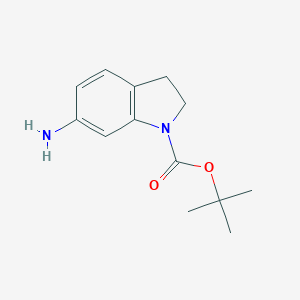

6-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester (CAS: 129488-00-2) is a Boc-protected indoline derivative with the molecular formula C₁₃H₁₈N₂O₂ and a molecular weight of 234.3 g/mol . The compound features a saturated indoline core (2,3-dihydroindole) substituted with an amino group at the 6-position and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. Its purity is typically ≥95% (confirmed by ¹H NMR), and it requires storage at 0–8 °C to maintain stability .

The Boc group serves to protect the amine functionality during synthetic processes, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis. Its applications include serving as a precursor for coupling reactions or further functionalization of the amino group .

特性

IUPAC Name |

tert-butyl 6-amino-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-5,8H,6-7,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVDKZOUGBMLIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620359 | |

| Record name | tert-Butyl 6-amino-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129488-00-2 | |

| Record name | tert-Butyl 6-amino-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 6-amino-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Hydrazone Formation

The process begins with the condensation of 2-methylpropylidene phenylhydrazine and a ketone precursor (e.g., acetone) to form a hydrazone intermediate. Key parameters include:

Cyclization to 3H-Indole

The hydrazone undergoes Fischer cyclization using methanesulfonic acid (1–1.5 equivalents) at –15°C to 30°C to yield 3H-indole. This step achieves 85–92% conversion efficiency , with higher temperatures favoring byproduct formation.

Reduction to 2,3-Dihydro-Indole

Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (NaBH₄/MeOH) converts the 3H-indole to 2,3-dihydro-indole.

Nitration and Acylation

Nitration at the 6-position using HNO₃/H₂SO₄ introduces a nitro group, followed by Boc protection (di-tert-butyl dicarbonate, DMAP) to stabilize the intermediate.

Nitro Reduction to Amine

Final reduction of the nitro group employs H₂/Pd-C or Fe/HCl, yielding the target amine with >95% purity .

Table 1: Fischer Indole Synthesis Optimization

| Step | Conditions | Yield (%) | Catalyst |

|---|---|---|---|

| Hydrazone Formation | 25°C, MeOH, 12 hr | 88 | None |

| Cyclization | –10°C, MeSO₃H, 6 hr | 91 | Methanesulfonic acid |

| Reduction | 40 psi H₂, Pd/C, 3 hr | 83 | Pd/C (5 wt%) |

| Nitration | 0°C, HNO₃/H₂SO₄, 2 hr | 89 | – |

| Boc Protection | DMAP, CH₂Cl₂, 1 hr | 93 | DMAP |

| Nitro Reduction | H₂/Pd-C, EtOAc, 5 hr | 96 | Pd/C (10 wt%) |

Alternative Cyclization-Protection-Reduction Strategy

Cyclization of Cyclohexane-1,3-dione

A modified approach starts with cyclohexane-1,3-dione and chloropropanone under basic conditions (KOH/MeOH) at –15°C to –1°C to form a tetrahydroindole core.

Boc Protection of Amine

The intermediate undergoes Boc protection using di-tert-butyl dicarbonate and DMAP in dichloromethane.

Selective Carbonyl Reduction

A reducing agent (e.g., NaBH₄) selectively reduces ketone groups while preserving the Boc-protected amine.

Table 2: Comparative Analysis of Methods

| Parameter | Fischer Indole Route | Cyclization-Protection Route |

|---|---|---|

| Total Steps | 6 | 3 |

| Overall Yield | 58–62% | 75–80% |

| Hazardous Steps | Nitration, H₂ use | Low-risk reagents |

| Scalability | Moderate | High |

| Purity (Final Product) | >95% | 97–98% |

Critical Process Considerations

Catalyst Efficiency

Methanesulfonic acid in Fischer cyclization outperforms traditional HCl or H₂SO₄, minimizing side reactions. DMAP accelerates Boc protection by 40% compared to non-catalytic conditions.

Temperature Control

Exothermic reactions (e.g., nitration) require strict –15°C to 5°C maintenance to prevent decomposition.

Solvent Selection

-

Polar aprotic solvents (CH₂Cl₂, THF) enhance Boc protection kinetics.

-

Methanol optimizes cyclization but necessitates anhydrous conditions.

Industrial Scalability and Challenges

化学反応の分析

Types of Reactions

6-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more reduced forms, such as dihydro derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring.

科学的研究の応用

Pharmaceutical Development

This compound is recognized as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural similarity to neurotransmitters enables its use in developing drugs that can modulate neurotransmitter activity. For instance, it has been explored for its potential in creating treatments for conditions such as depression and anxiety, where neurotransmitter regulation is crucial .

Case Study: Neurological Disorders

Research has demonstrated that derivatives of 6-amino-2,3-dihydro-indole-1-carboxylic acid can enhance the efficacy of existing treatments for neurological conditions. By modifying its structure, scientists have been able to improve the binding affinity of these compounds to specific receptors in the brain, leading to better therapeutic outcomes .

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme inhibition and receptor binding. It aids researchers in understanding biological pathways and identifying new therapeutic agents. The ability of this compound to interact with various biological targets makes it valuable for studying complex biochemical processes .

Research Example: Enzyme Inhibition

A study focusing on enzyme inhibition utilized 6-amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester to identify competitive inhibitors for specific enzymes involved in metabolic pathways. The findings suggested that modifications to the compound could lead to enhanced inhibitory effects, providing insights into potential drug candidates .

Material Science

The compound is also explored for its potential applications in material science, particularly in the development of novel polymers and materials. Its unique chemical properties allow it to contribute to materials that exhibit improved performance characteristics in various applications .

Application Example: Polymer Development

Research on polymer composites incorporating this compound has shown promising results in enhancing mechanical properties and thermal stability. These advancements could lead to new materials suitable for industrial applications, including coatings and structural components .

Organic Synthesis

As a versatile building block, 6-amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester is utilized in organic synthesis to create complex organic molecules. This capability facilitates the development of new compounds with desired biological activities, making it an essential tool for synthetic chemists .

Synthesis Example: Complex Molecule Formation

In synthetic organic chemistry, this compound has been used as a precursor for synthesizing various indole derivatives that exhibit significant biological activity. These derivatives have been tested for their potential use as anti-cancer agents and antibiotics .

Analytical Chemistry

In analytical chemistry, this compound is employed in methods for detecting and quantifying related compounds. It provides essential data for quality control in pharmaceutical manufacturing processes, ensuring that products meet safety and efficacy standards .

Quality Control Application

The use of 6-amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester in chromatography techniques has improved the accuracy of analytical measurements in drug formulation assessments. This application ensures compliance with regulatory requirements by enabling precise quantification of active ingredients .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders |

| Biochemical Research | Studies on enzyme inhibition and receptor binding |

| Material Science | Development of novel polymers with enhanced properties |

| Organic Synthesis | Building block for complex organic molecules |

| Analytical Chemistry | Detection and quantification methods for quality control in pharmaceuticals |

作用機序

The mechanism of action of 6-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. For instance, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

類似化合物との比較

Structural and Functional Group Comparisons

tert-Butyl 6-bromoindoline-1-carboxylate (CAS: N/A)

- Molecular Formula: Likely C₁₃H₁₆BrNO₂ (inferred from bromine substitution).

- Key Differences: Replaces the 6-amino group with a bromo substituent, altering reactivity.

- Reactivity: The bromo group enables participation in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), whereas the amino group in the target compound allows for nucleophilic substitutions or amide bond formations . The Boc group in both compounds provides steric protection, but the electron-withdrawing bromo substituent may slightly reduce the indoline ring’s basicity compared to the electron-donating amino group .

tert-Butyl 3-methyl-2-(...)-1H-indole-1-carboxylate (CAS: N/A)

- Key Differences : A structurally complex derivative with a fused polycyclic system and a methyl substituent.

- Relevance : Highlights the versatility of Boc-protected indoles in accommodating diverse substituents. However, its saturated indoline core in the target compound offers distinct conformational rigidity compared to unsaturated indoles .

Physical and Chemical Properties

Key Observations :

- The amino group increases polarity, enhancing solubility in polar solvents like DMSO or methanol, whereas the bromo derivative may exhibit better solubility in halogenated solvents .

- The Boc group’s stability under basic conditions is consistent across both compounds, but the amino derivative’s sensitivity to oxidation necessitates refrigerated storage .

生物活性

6-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester (CAS: 129488-00-2) is a compound characterized by its indole structure, which is significant in medicinal chemistry due to its diverse biological activities. This compound, with a molecular formula of C₁₃H₁₈N₂O₂ and a molecular weight of approximately 234.3 g/mol, has garnered attention for its potential therapeutic applications, particularly in neuroprotection and cancer treatment.

Chemical Structure and Properties

The structure of 6-amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester features an amino group and a tert-butyl ester group, enhancing its reactivity and solubility. The indole moiety is known for its role in various biological processes, making this compound a candidate for further research in drug development.

Biological Activities

Research indicates that 6-amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester exhibits several biological activities:

- Neuroprotective Effects : Analogous compounds have been linked to neuroprotective properties, potentially through mechanisms involving melatonin analogs.

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neuroprotection | Potential synthesis of melatonin analogs; protective effects on neurons. |

| Anticancer Activity | Cytotoxicity against cancer cell lines; potential for further development. |

| Antimicrobial Effects | Similar compounds show activity against pathogens; further studies needed. |

The exact mechanism of action for 6-amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester remains under investigation. However, it is hypothesized that the indole nitrogen may play a crucial role in forming hydrogen bonds with biological targets, enhancing the compound's efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of similar indole derivatives:

- Anticancer Studies : Research on related compounds has shown significant cytotoxicity against various cancer cell lines. For example, compounds with structural similarities demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells .

- Neuroprotective Studies : Investigations into the neuroprotective properties of related indole derivatives revealed their potential in protecting neuronal cells from apoptosis induced by oxidative stress.

- SAR Studies : Structure-activity relationship (SAR) studies indicate that modifications to the indole structure can significantly impact biological activity. For instance, introducing different substituents at specific positions on the indole ring has been shown to enhance potency against certain biological targets.

Table 2: Comparative IC50 Values from Related Studies

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| 6-Amino-2,3-dihydro-indole derivative A | MCF-7 | 0.003 |

| Tert-butyl 6-aminoindole | LXFA 629 | 0.004 |

| Indoline derivative B | MAXF 401 | 0.005 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester, and how is purity ensured?

- Methodological Answer : The compound can be synthesized via N-alkylation using tert-butyl chloroacetate, followed by deprotection under acidic conditions. Purification typically involves column chromatography with gradient elution (e.g., hexane/ethyl acetate). Purity is validated using HPLC (>97% purity threshold) and confirmed via -NMR to assess residual solvents or byproducts .

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodological Answer : Due to limited toxicity data, handle under fume hoods with PPE (gloves, lab coat, goggles). Avoid inhalation or skin contact. Refer to Safety Data Sheets (SDS) for structurally similar tert-butyl esters, which highlight respiratory irritation risks and recommend emergency eyewash stations .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

- Methodological Answer : Use - and -NMR to confirm the tert-butyl group (δ ~1.4 ppm for , ~80 ppm for ) and indole backbone. Mass spectrometry (ESI-MS) verifies molecular weight. FT-IR identifies carboxylic acid and amine functional groups .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in scale-up scenarios?

- Methodological Answer : Optimize reaction parameters:

- Temperature : 0–5°C during alkylation to minimize side reactions.

- Catalyst : Use DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.

- Solvent : Anhydrous dichloromethane improves tert-butyl group stability. Post-reaction, employ flash chromatography for rapid purification .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Methodological Answer : Discrepancies may arise from rotamers or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry.

- Dynamic NMR : Heat samples to coalesce rotameric peaks.

- HPLC-MS : Detect trace impurities contributing to anomalous signals .

Q. How does the tert-butyl ester group influence stability under varying pH conditions?

- Methodological Answer : Design stability studies by incubating the compound in buffers (pH 2–10) at 25°C and 40°C. Monitor degradation via HPLC and identify products using LC-MS. The tert-butyl group is labile under strongly acidic (pH <2) or basic (pH >9) conditions, leading to deprotection and indole backbone modification .

Q. What are the challenges in assessing bioactivity, and how can they be addressed?

- Methodological Answer : The tert-butyl ester may reduce cellular uptake due to hydrophobicity. Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。